
N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as MFZ 10-7, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability in the central nervous system (CNS).
作用机制
N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide 10-7 acts as a selective antagonist of mGluR5 by binding to its allosteric site and inhibiting its downstream signaling pathways. mGluR5 activation leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of Ca2+ ions into the cytosol, which triggers various intracellular signaling cascades. This compound 10-7 inhibits this pathway by preventing the binding of glutamate to mGluR5, thereby reducing the intracellular Ca2+ levels and downstream signaling.
Biochemical and Physiological Effects:
This compound 10-7 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound 10-7 inhibits mGluR5-mediated IP3 production and Ca2+ release in cultured neurons and astrocytes. In vivo studies have shown that this compound 10-7 reduces the locomotor activity and stereotypy induced by psychostimulants such as cocaine and amphetamine. This compound 10-7 has also been shown to reduce anxiety-like behavior in rodents and to improve cognitive deficits in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide 10-7 in lab experiments is its high selectivity and potency for mGluR5. This compound 10-7 has been shown to have minimal off-target effects on other glutamate receptors or ion channels. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to administer in vivo or in vitro. However, one limitation of using this compound 10-7 is its relatively short half-life and rapid metabolism in vivo, which may require frequent dosing or continuous infusion to maintain its effects.
未来方向
There are several future directions for research on N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide 10-7 and its applications in scientific research. One direction is to investigate the effects of this compound 10-7 on other neurological disorders such as epilepsy, schizophrenia, and autism spectrum disorders. Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of this compound 10-7. These compounds may have improved pharmacokinetic properties and therapeutic potential for CNS disorders. Finally, future research may focus on the development of imaging agents that can selectively label mGluR5 in vivo, which could provide valuable insights into the distribution and function of mGluR5 in the brain.
合成方法
The synthesis of N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide 10-7 involves a multi-step process that starts with the preparation of 3-methoxyphenethylamine. This intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde to form the corresponding imine, which is reduced to the amine using sodium borohydride. The resulting amine is then reacted with tetrazole-5-carboxylic acid to form this compound 10-7. This synthesis method has been reported in several scientific articles and has been optimized to produce high yields of pure this compound 10-7.
科学研究应用
N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide 10-7 has been widely used in scientific research as a tool compound to study the role of mGluR5 in various physiological and pathological conditions. For example, this compound 10-7 has been used to investigate the involvement of mGluR5 in drug addiction, anxiety disorders, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound 10-7 has also been used to study the effects of mGluR5 inhibition on synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-28-15-4-2-3-12(11-15)9-10-22-17(27)16-23-25-26(24-16)14-7-5-13(6-8-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJITAUMVPRKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

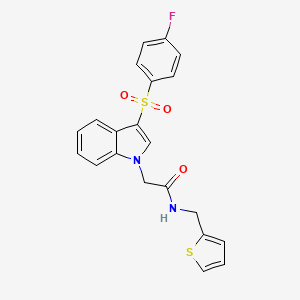
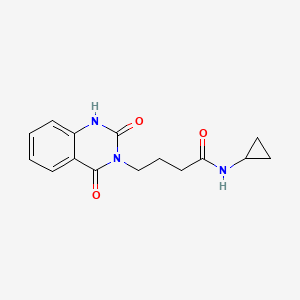
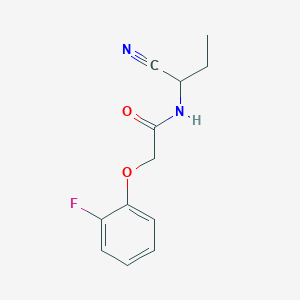

![1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B2621222.png)
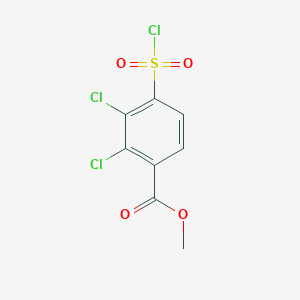

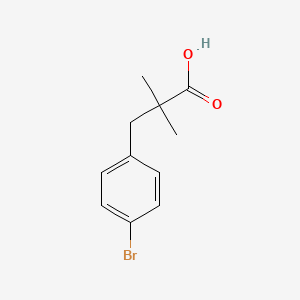
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2621231.png)
![6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621233.png)
![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621235.png)
![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2621236.png)
![8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2621237.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2621239.png)